![molecular formula C18H20N4O3S B2579517 2-(4-((2-methoxyphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole CAS No. 1209204-54-5](/img/structure/B2579517.png)
2-(4-((2-methoxyphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of 1H-benzo[d]imidazole, which has been studied for its potential therapeutic applications . It has been found to have affinity for alpha1-adrenergic receptors, which are a significant target for the treatment of various neurological conditions . The compound and its derivatives have been subjects of comparative analysis with structurally similar arylpiperazine-based alpha1-adrenergic receptor antagonists .
Synthesis Analysis
The synthesis of piperazine derivatives, such as the one , has been a subject of research. Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of this compound has been assigned by HRMS, IR, 1H and 13C NMR experiments . The compound’s structure is likely to be complex, given the presence of multiple functional groups and the potential for various types of bonding interactions.Applications De Recherche Scientifique
Crystal Structure and Computational Analysis Compounds with structures similar to 2-(4-((2-methoxyphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole have been synthesized and analyzed to understand their molecular conformation, intermolecular interactions, and electronic properties. For example, Kumara et al. (2017) synthesized novel piperazine derivatives and conducted crystal structure studies and density functional theory (DFT) calculations. Their research provides insights into the reactive sites for electrophilic and nucleophilic nature, contributing to the understanding of molecular interactions in similar compounds (Kumara et al., 2017).
Antimicrobial Studies Research into compounds structurally related to 2-(4-((2-methoxyphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole has shown promising antimicrobial properties. Patel and Agravat (2009) synthesized new pyridine derivatives and evaluated their antibacterial activity, suggesting potential applications in developing antimicrobial agents (Patel & Agravat, 2009).
Synthesis and Bioactivity The synthesis of sulfonamide and amide derivatives incorporating piperazine and imidazo[1,2-b]pyridazine moieties has been explored for their antimicrobial and other biological activities. Bhatt et al. (2016) reported on the synthesis and screening of such compounds, highlighting their potential in medicinal chemistry (Bhatt et al., 2016).
Pharmacological Applications Compounds featuring the piperazin-1-yl)methyl]imidazoazines structure have been investigated for their pharmacological potential, including as D4 dopamine receptor agonists. Enguehard-Gueiffier et al. (2006) discovered that certain derivatives could induce penile erection in vivo, indicating their utility in studying and treating sexual dysfunction (Enguehard-Gueiffier et al., 2006).
Antioxidant and Cytotoxic Agents Research into derivatives of 2-(4-((2-methoxyphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole has also focused on their antioxidant and cytotoxic properties. Patel et al. (2019) synthesized chrysin-based sulfonylpiperazines and evaluated their efficacy as antioxidants and anticancer agents, demonstrating the diverse biological activities these molecules can exhibit (Patel et al., 2019).
Mécanisme D'action
Target of Action
The primary target of the compound 2-(4-((2-methoxyphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole is the alpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied receptors due to their significant role in various neurological conditions .
Mode of Action
The compound 2-(4-((2-methoxyphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole interacts with its target, the alpha1-adrenergic receptors, by binding to them. This interaction results in the modulation of the receptor’s activity, which can lead to various physiological changes .
Biochemical Pathways
The compound 2-(4-((2-methoxyphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole affects the biochemical pathways associated with the alpha1-adrenergic receptors. These receptors play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . They are also targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .
Pharmacokinetics
The pharmacokinetic properties of 2-(4-((2-methoxyphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole, including its absorption, distribution, metabolism, and excretion (ADME), have been studied. The compound has shown an acceptable pharmacokinetic profile, making it a potential candidate for further investigation as an alpha1-adrenergic receptor antagonist .
Result of Action
The molecular and cellular effects of the action of 2-(4-((2-methoxyphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole are primarily related to its interaction with the alpha1-adrenergic receptors. By modulating the activity of these receptors, the compound can influence various physiological processes, including the contraction of smooth muscles .
Orientations Futures
The compound and its derivatives have shown promise in the treatment of various neurological conditions, suggesting potential future directions for research . Further studies could focus on optimizing its synthesis, understanding its mechanism of action in more detail, and assessing its safety and efficacy in preclinical and clinical trials.
Propriétés
IUPAC Name |
2-[4-(2-methoxyphenyl)sulfonylpiperazin-1-yl]-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3S/c1-25-16-8-4-5-9-17(16)26(23,24)22-12-10-21(11-13-22)18-19-14-6-2-3-7-15(14)20-18/h2-9H,10-13H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEKLQGNEHHGNNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1S(=O)(=O)N2CCN(CC2)C3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-((2-methoxyphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.